Aziprotryne

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-azido-6-methylsulfanyl-N-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N7S/c1-4(2)9-5-10-6(13-14-8)12-7(11-5)15-3/h4H,1-3H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIIBUOYKYSPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)SC)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041615 | |

| Record name | Aziprotryne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4658-28-0 | |

| Record name | Aziprotryne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4658-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aziprotryne [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004658280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aziprotryne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aziprotryne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZIPROTRYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB6H0KNM39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aziprotryne chemical structure and properties

This in-depth guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, toxicological profile, and experimental protocols related to the s-triazine herbicide, Aziprotryne. The information is intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Identity and Structure

This compound is a synthetic compound belonging to the triazine class of herbicides.[1] Its chemical structure is characterized by a 1,3,5-triazine ring substituted with an azido group, an isopropylamino group, and a methylthio group.

Chemical Formula: C₇H₁₁N₇S[1][2]

IUPAC Name: 4-azido-6-methylsulfanyl-N-propan-2-yl-1,3,5-triazin-2-amine[3]

CAS Registry Number: 4658-28-0[1][2]

Synonyms: Aziprotryn, Mesoranil, Brasoran, C 7019[3]

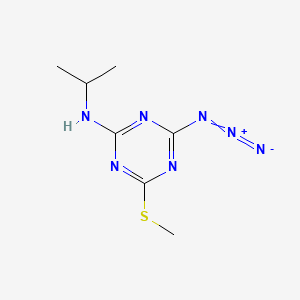

The structural formula of this compound is presented below:

Caption: Chemical structure of this compound showing the triazine core with its substituents.

Physicochemical Properties

This compound is a colorless crystalline solid.[4] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 225.27 g/mol | [5] |

| Melting Point | 95 °C | [4] |

| Water Solubility | 55 mg/L (at 20 °C) | [4] |

| Physical Form | Crystalline solid | [4] |

| Color | Colorless | [4] |

| XlogP | 3.7 | [6] |

Mechanism of Action

As a triazine herbicide, this compound's primary mode of action is the inhibition of photosynthesis.[1] It specifically targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. By binding to the D1 protein of the PSII complex, this compound blocks the flow of electrons, leading to a buildup of reactive oxygen species and subsequent cellular damage, ultimately causing plant death.[1]

Caption: Inhibition of photosynthetic electron transport by this compound at Photosystem II.

Toxicological Profile

This compound exhibits moderate to low toxicity in mammals. The acute oral lethal dose (LD50) in rats has been reported to be 4090 mg/kg, although detailed toxic effects beyond the lethal dose were not specified. It is considered not highly toxic to birds but moderately toxic to fish. Some studies have indicated that while this compound is not mutagenic in the Ames test, it has shown some positive results in in-vivo genotoxicity tests.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the functionalization of a 1,3,5-triazine ring.[1] The process includes the sequential introduction of an azido group, an isopropylamino group, and a methylthio group onto the triazine core.[1]

A conceptual workflow for the synthesis is as follows:

Caption: A simplified workflow for the synthesis of this compound.

Note: This represents a generalized synthetic route. Specific reaction conditions, solvents, and purification methods would need to be optimized for laboratory-scale or industrial production.

Analytical Determination in Water Samples

An established method for the quantification of this compound in environmental water samples utilizes electrochemical techniques. This protocol involves cyclic voltammetry and amperometric detection with a glassy carbon electrode.

Methodology:

-

Sample Preparation:

-

Water samples are collected and filtered to remove particulate matter.

-

For trace analysis, a solid-phase extraction (SPE) step is employed to concentrate the analyte. A suitable C18 cartridge can be used for this purpose.

-

The analyte is then eluted from the cartridge with an appropriate solvent (e.g., methanol) and the solvent is evaporated. The residue is redissolved in a known volume of the supporting electrolyte.

-

-

Electrochemical Analysis:

-

Instrumentation: A potentiostat with a three-electrode system (glassy carbon working electrode, Ag/AgCl reference electrode, and a platinum counter electrode) is used.

-

Supporting Electrolyte: A 0.1 M solution of hydrochloric acid (HCl) has been shown to be effective.

-

Cyclic Voltammetry: This technique is used to characterize the electrochemical behavior of this compound and determine the optimal reduction potential.

-

Amperometric Detection (Flow Injection Analysis):

-

A flow injection analysis (FIA) system is set up with the electrochemical cell as the detector.

-

The working electrode is held at a constant potential (e.g., -1.0 V vs. Ag/AgCl) where the reduction of this compound occurs.

-

A defined volume of the prepared sample is injected into the carrier stream of the supporting electrolyte.

-

The resulting reduction current is proportional to the concentration of this compound in the sample.

-

-

-

Quantification:

-

A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations.

-

The concentration of this compound in the unknown sample is determined by comparing its peak current to the calibration curve.

-

Experimental Workflow:

Caption: Workflow for the analytical determination of this compound in water samples.

References

- 1. This compound (Ref: C 7019) [sitem.herts.ac.uk]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C7H11N7S | CID 3032472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 4658-28-0 [m.chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. PubChemLite - this compound (C7H11N7S) [pubchemlite.lcsb.uni.lu]

Aziprotryne: A Technical Overview of an Obsolete Triazine Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziprotryne is a triazine herbicide, now considered obsolete, that was historically used for the post-emergence control of broad-leaved weeds in various vegetable crops.[1] As a member of the triazine family, its herbicidal activity stems from the inhibition of photosynthesis. This technical guide provides an in-depth overview of this compound, including its chemical identity, mode of action, and relevant physicochemical and toxicological data.

Chemical Identification

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 4-azido-6-(methylsulfanyl)-N-propan-2-yl-1,3,5-triazin-2-amine | [2] |

| CAS Number | 4658-28-0 | [2] |

| Molecular Formula | C₇H₁₁N₇S | [2] |

| Molecular Weight | 225.274 g/mol | [3] |

| Canonical SMILES | CC(C)NC1=NC(=NC(=N1)N=[N+]=[N-])SC | [1] |

| InChIKey | AFIIBUOYKYSPKB-UHFFFAOYSA-N | [2] |

Physicochemical and Environmental Fate Properties

Limited quantitative data is available for the physicochemical and environmental fate properties of this compound. The table below presents available information, supplemented with qualitative descriptions.

| Property | Value / Description | Source |

| Physical State | Colorless crystalline solid | [1] |

| Water Solubility | Moderately soluble in water. | [1] |

| Vapor Pressure | Considered to be volatile. | [1] |

| Soil Persistence | Little is known about its environmental persistence. It is classified as moderately mobile and not expected to leach to groundwater. | [1] |

| Bioaccumulation | Not expected to bioaccumulate. | [1] |

Ecotoxicological Data

The ecotoxicological profile of this compound is not extensively documented. The available data suggests the following:

| Organism | Toxicity Level | Source |

| Birds | Not highly toxic | [1] |

| Fish | Moderately toxic | [1] |

| Earthworms | High acute toxicity | [1] |

Mode of Action and Signaling Pathway

This compound, like other triazine herbicides, acts as a potent inhibitor of photosynthetic electron transport.[1][4] Its primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

Specifically, this compound binds to the QB binding site on the D1 protein of the PSII reaction center.[4][5][6] This binding event blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[5] The interruption of this electron flow halts the process of photosynthesis, leading to a cascade of secondary effects, including the production of reactive oxygen species, which ultimately results in cell death and the demise of the susceptible plant.[7]

While the primary mode of action is well-understood, it is also worth noting that studies on other triazine herbicides have suggested potential secondary effects. For instance, some triazines have been shown to act as endocrine disruptors in animal models by interfering with relaxin hormone signaling.[8][9] This pathway involves the competitive inhibition of relaxin binding to its receptor (RXFP1), which in turn affects downstream signaling through PI3K/AKT and ERK pathways, leading to a reduction in nitric oxide (NO) production.[8][9] However, the relevance of this pathway to the herbicidal action in plants is not established.

Below is a diagram illustrating the primary mode of action of this compound at the Photosystem II complex.

Caption: Inhibition of photosynthetic electron transport by this compound at the QB binding site of Photosystem II.

Experimental Protocols

Analysis of this compound Residues

A common and effective method for the analysis of pesticide residues in environmental and biological samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by chromatographic analysis.

Objective: To extract and quantify this compound from a sample matrix (e.g., soil, water, plant tissue).

Methodology:

-

Sample Preparation: Homogenize the sample. For solid samples, a representative portion is weighed.

-

Extraction: The sample is placed in a centrifuge tube with an appropriate solvent (typically acetonitrile) and salts (e.g., magnesium sulfate, sodium chloride). The tube is shaken vigorously to extract the pesticide into the organic phase.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences) and magnesium sulfate. This step removes interfering matrix components.

-

Analysis: The cleaned extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification of this compound.

Assessment of Photosynthesis Inhibition

Chlorophyll fluorescence analysis is a non-invasive and rapid technique to assess the impact of herbicides on photosynthetic electron transport.

Objective: To measure the inhibitory effect of this compound on Photosystem II activity.

Methodology:

-

Plant Treatment: Treat susceptible plants with varying concentrations of this compound.

-

Dark Adaptation: Before measurement, the treated leaves are adapted to darkness for a period (e.g., 15-30 minutes) to ensure all reaction centers are open.

-

Fluorescence Measurement: A fluorometer is used to measure the chlorophyll fluorescence induction kinetics. An increase in the minimal fluorescence (F₀) and a rapid rise to maximal fluorescence (Fₘ) are indicative of PSII inhibition.

-

Data Analysis: The maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀)/Fₘ) is calculated. A decrease in this ratio indicates a reduction in the efficiency of PSII, confirming the inhibitory effect of the herbicide.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the investigation of a triazine herbicide like this compound, from initial sample collection to data analysis.

Caption: A generalized workflow for the analysis and biological assessment of a triazine herbicide.

References

- 1. This compound (Ref: C 7019) [sitem.herts.ac.uk]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis of cyanobacterial photosystem II Inhibition by the herbicide terbutryn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of triazine - and urea - type herbicides on photosynthetic apparatus in cucumber leaves | Jerzykiewicz | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]

- 7. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 8. Triazine herbicides inhibit relaxin signaling and disrupt nitric oxide homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Aziprotryne: A Technical Guide for Researchers

An In-depth Technical Guide on the Molecular Properties, Mechanism of Action, and Experimental Analysis of the Triazine Herbicide, Aziprotryne.

This guide provides a comprehensive overview of this compound, a triazine-based herbicide. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical and physical properties, mechanism of action, relevant experimental protocols, and ecotoxicological impact.

Core Molecular and Chemical Data

This compound is a synthetically produced herbicide belonging to the triazine class of compounds.[1] First reported in 1967, it has been used for the post-emergence control of broadleaved weeds in various crops.[2] The following table summarizes its key molecular and physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₇S | [1][3][4] |

| Molecular Weight | 225.27 g/mol | [3][5] |

| IUPAC Name | 4-azido-6-methylsulfanyl-N-propan-2-yl-1,3,5-triazin-2-amine | [1][6] |

| CAS Number | 4658-28-0 | [1][3][4] |

| Appearance | Colorless crystalline solid | [2] |

| Melting Point | 95°C | [5] |

| Water Solubility | 55 mg/L (at 20°C) | [5] |

| Vapor Pressure | 0.267 mPa (at 20°C) | [2] |

| Log P (Octanol-Water Partition Coefficient) | 3.0 | [2] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol | [5] |

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for this compound, characteristic of triazine herbicides, is the inhibition of photosynthesis.[7][8] This occurs through the specific disruption of the electron transport chain within Photosystem II (PSII), a key protein complex located in the thylakoid membranes of chloroplasts.

This compound acts by binding to the D1 protein of the PSII complex.[2][7] This binding is competitive with plastoquinone (PQ), a crucial electron carrier molecule.[2] By occupying the PQ-binding site, this compound effectively blocks the flow of electrons from PSII, thereby halting the production of ATP and NADPH, which are essential for carbon fixation and plant growth.[2] The disruption of the electron transport chain also leads to the generation of reactive oxygen species (ROS), which cause oxidative stress and subsequent damage to cellular components, ultimately leading to cell death.[3]

Below is a diagram illustrating the signaling pathway of Photosystem II and the inhibitory action of this compound.

Caption: Inhibition of Photosystem II by this compound.

Experimental Protocols

This section outlines key experimental methodologies for studying the effects of this compound on plants.

Photosynthesis Inhibition Assay using Chlorophyll Fluorescence

This protocol assesses the impact of this compound on the photosynthetic efficiency of a plant by measuring chlorophyll a fluorescence.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like acetone or DMSO)

-

Plant specimens (e.g., Arabidopsis thaliana or a relevant crop/weed species)

-

Growth medium and pots

-

Chlorophyll fluorometer

-

Spray bottle for herbicide application

Procedure:

-

Plant Growth: Cultivate the test plants under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

-

Herbicide Application: Prepare different concentrations of this compound in a solution with a surfactant. Apply the solutions to the leaves of the plants using a spray bottle until runoff. A control group should be sprayed with the solvent and surfactant only.

-

Dark Adaptation: After a specified time post-application (e.g., 24, 48, 72 hours), dark-adapt the leaves for at least 30 minutes before taking measurements.

-

Fluorescence Measurement: Use a chlorophyll fluorometer to measure the following parameters:

-

Fv/Fm: The maximum quantum yield of PSII photochemistry. A decrease in this value indicates stress on the photosynthetic apparatus.

-

ΦPSII (or Y(II)): The effective quantum yield of PSII. This reflects the efficiency of PSII in the light.

-

qP: Photochemical quenching, which indicates the proportion of open PSII reaction centers.

-

-

Data Analysis: Compare the fluorescence parameters of the treated plants with the control group to quantify the inhibitory effect of this compound on photosynthesis.

Measurement of Reactive Oxygen Species (ROS) Generation

This protocol quantifies the production of ROS in plant tissues following exposure to this compound.

Materials:

-

This compound stock solution

-

Plant leaf tissue

-

Nitroblue tetrazolium (NBT) for superoxide radical detection or 3,3'-diaminobenzidine (DAB) for hydrogen peroxide detection

-

Phosphate buffer

-

Ethanol

-

Microscope

Procedure:

-

Treatment: Treat plants with this compound as described in the previous protocol.

-

Tissue Staining:

-

For Superoxide: Excise leaves and infiltrate them with a solution of NBT in phosphate buffer under vacuum. Incubate in the dark. The formation of a dark-blue formazan precipitate indicates the presence of superoxide.

-

For Hydrogen Peroxide: Infiltrate leaves with a solution of DAB-HCl. A reddish-brown precipitate will form in the presence of hydrogen peroxide.

-

-

Decolorization: To enhance the visibility of the precipitate, decolorize the leaves by boiling them in ethanol.

-

Visualization and Quantification: Observe the stained leaves under a microscope. The intensity of the staining can be quantified using image analysis software to determine the relative levels of ROS production.

Synthesis of this compound

This compound is synthesized as a derivative of the 1,3,5-triazine chemical family. The process involves the functionalization of a triazine ring with azido, isopropylamino, and methylthio groups. The production entails the introduction of an azido group at the 2-position, an isopropylamino group at the 4-position, and a methylthio group at the 6-position of the triazine ring, resulting in the compound 2-azido-4-isopropylamino-6-methylthio-1,3,5-triazine.[1]

Below is a diagram illustrating the general synthesis workflow.

Caption: General Synthesis Workflow for this compound.

Ecotoxicological Profile

This compound is considered to be moderately soluble in water and is not expected to readily leach into groundwater.[1] Available data suggests it is not highly toxic to birds but is moderately toxic to fish.[1] The following table summarizes some of the available ecotoxicological data.

| Organism | Endpoint | Value | Source |

| Rat (oral) | LD50 | 3600 mg/kg | [5] |

| Earthworm | Acute Ecotoxicity | High | [1] |

| Fish | Toxicity | Moderately Toxic | [1] |

It is important to note that this compound is now considered obsolete in many regions, and its use has been discontinued.[1]

This technical guide provides a foundational understanding of this compound for research and development purposes. For more detailed information, consulting the primary literature is recommended.

References

- 1. This compound (Ref: C 7019) [sitem.herts.ac.uk]

- 2. Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 4658-28-0 [m.chemicalbook.com]

- 6. Does Spraying of Atrazine on Triazine-Resistant Canola Hybrid Impair Photosynthetic Processes? - Advances in Weed Science [awsjournal.org]

- 7. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 8. archive.sbreb.org [archive.sbreb.org]

Aziprotryne: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziprotryne is a triazine herbicide used for the control of broad-leaved weeds.[1] Chemically, it is characterized by a triazine ring substituted with azido, isopropylamino, and methylthio groups.[1] Understanding the physical and chemical properties of this compound is crucial for its application, environmental fate assessment, and for the development of new, more effective herbicides. This guide provides an in-depth overview of its core properties, experimental protocols for their determination, and its mechanism of action.

Core Physical and Chemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | 4-azido-6-methylsulfanyl-N-propan-2-yl-1,3,5-triazin-2-amine | [2][3] |

| CAS Number | 4658-28-0 | [2][3] |

| Molecular Formula | C₇H₁₁N₇S | [2][3] |

| Molecular Weight | 225.27 g/mol | [2][4] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 95 °C | [5] |

| Water Solubility | 55 mg/L (at 20 °C) | [5] |

| Vapor Pressure | 0.267 mPa (at 20 °C) | [1] |

| Log P (Octanol-Water Partition Coefficient) | 3.0 | [1] |

| Density | 1.40 g/mL | [1] |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate determination of the physicochemical properties of chemical compounds. The following sections outline the protocols for key experiments related to this compound, based on internationally recognized guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is a fundamental property for the characterization and purity assessment of a substance.[5] The capillary method is a widely used technique.[5][6]

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate.[6] The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.[6]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with a heating fluid or a metal block apparatus)[5][6]

-

Calibrated thermometer[7]

-

Glass capillary tubes (sealed at one end)[7]

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[7]

-

Capillary Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the sample into the sealed end, to a height of about 2-3 mm.[8]

-

Measurement: The capillary tube is placed in the melting point apparatus alongside a calibrated thermometer, ensuring the sample is level with the thermometer bulb.[7]

-

The apparatus is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[7]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal disappears is recorded as the final melting point.[6]

-

The recorded range provides the melting point of the sample. For pure substances, this range is typically narrow.[6]

Water Solubility Determination (OECD Guideline 105 - Shake-Flask Method)

Water solubility is a critical parameter for assessing the environmental transport and bioavailability of a substance.[9] The shake-flask method is suitable for substances with solubilities above 10⁻² g/L.[10]

Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined analytically.[11]

Apparatus:

-

Shaker bath or magnetic stirrer with temperature control[11]

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC)

-

Glass flasks with stoppers

Procedure:

-

Equilibration: An excess amount of this compound is added to a flask containing a known volume of distilled water.[12]

-

The flask is tightly sealed and agitated in a temperature-controlled shaker bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[11][12]

-

To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are consistent.[11]

-

Phase Separation: After agitation, the mixture is allowed to stand to allow for phase separation. Centrifugation is then used to remove any undissolved solid particles from the aqueous solution.[13]

-

Analysis: A sample of the clear, saturated aqueous solution is carefully withdrawn and the concentration of this compound is determined using a suitable and validated analytical method.[13]

-

The experiment is repeated to ensure the reproducibility of the results.[13]

Octanol-Water Partition Coefficient (Log P) Determination (OECD Guideline 107 - Shake-Flask Method)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in predicting its environmental fate and biological accumulation.[14]

Principle: The shake-flask method involves dissolving the test substance in a two-phase system of n-octanol and water and allowing it to partition between the two immiscible liquids until equilibrium is reached. The concentration of the substance in each phase is then measured to calculate the partition coefficient.[14]

Apparatus:

-

Shaker with temperature control

-

Centrifuge

-

Analytical instrumentation for concentration measurement

-

Glass vessels with stoppers

Procedure:

-

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol prior to the experiment.[15]

-

Partitioning: A known amount of this compound is dissolved in either water or n-octanol, and this solution is added to a vessel containing the other solvent. The vessel is then shaken at a constant temperature until equilibrium is achieved.[13]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.[13]

-

Analysis: The concentration of this compound in both the n-octanol and the aqueous phases is determined using a suitable analytical method.[14]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (Log P).[14]

Mechanism of Action

This compound, like other triazine herbicides, acts as a potent inhibitor of photosynthesis.[16][17] Its primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[16]

The following diagram illustrates the signaling pathway of this compound's herbicidal action.

References

- 1. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. researchgate.net [researchgate.net]

- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 5. laboratuar.com [laboratuar.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

- 11. quora.com [quora.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 14. oecd.org [oecd.org]

- 15. 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 16. benchchem.com [benchchem.com]

- 17. This compound (Ref: C 7019) [sitem.herts.ac.uk]

Aziprotryne: A Technical Guide to Its Mechanism of Action as a Photosystem II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aziprotryne is a methylthiotriazine herbicide that functions by inhibiting photosynthesis.[1] Like other s-triazine herbicides, its primary mechanism of action is the targeted disruption of the photosynthetic electron transport chain within Photosystem II (PSII).[2][3] this compound competitively binds to the QB binding niche on the D1 protein of the PSII reaction center, thereby blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor, plastoquinone (QB).[4][5] This interruption leads to a cascade of events, including the cessation of ATP and NADPH production and the generation of reactive oxygen species (ROS), which cause rapid photooxidative damage to the cell, leading to plant death.[4][6] Resistance to this compound and other triazines typically arises from specific mutations in the psbA gene, which encodes the D1 protein, altering the herbicide's binding site.[2]

Core Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of this compound is rooted in its ability to act as a potent and specific inhibitor of Photosystem II, a critical protein complex located in the thylakoid membranes of chloroplasts.[4][7]

Molecular Target: The QB Binding Site on the D1 Protein

The specific molecular target for this compound is the plastoquinone-binding site, known as the QB niche, on the D1 protein subunit of the PSII reaction center.[4] The D1 protein is a highly conserved integral membrane protein encoded by the chloroplast gene psbA.[2] this compound acts as an antagonist to the native plastoquinone (PQ) molecule.[4] It competitively binds to the QB site, physically obstructing the binding of PQ.[2][5] This binding is non-covalent, involving interactions such as hydrogen bonds and hydrophobic forces with key amino acid residues within the binding pocket.[4][8]

Interruption of the Photosynthetic Electron Transport Chain

Under normal photosynthetic conditions, light energy captured by PSII drives the transfer of electrons from water to QA. The electron is then transferred to QB. After receiving two electrons and two protons, the fully reduced plastoquinol (PQH2) detaches from the D1 protein and transfers the electrons to the cytochrome b6f complex, continuing the electron transport chain.[5]

This compound's occupation of the QB site effectively halts this process. By preventing the binding and subsequent reduction of plastoquinone, the electron flow from QA is blocked.[2][3] This blockage has two immediate and critical consequences:

-

Cessation of Linear Electron Flow: The interruption prevents the production of ATP and NADPH, the energy and reducing power, respectively, required for carbon fixation in the Calvin cycle. While this contributes to the plant's eventual starvation, it is not the primary cause of death.[3][9]

-

Generation of Oxidative Stress: The inability to transfer electrons from a highly energized QA leads to an over-excited state in the PSII reaction center.[4] This energy is dissipated through alternative pathways, leading to the formation of highly destructive reactive oxygen species (ROS), such as triplet chlorophyll and singlet oxygen.[6][10] These ROS initiate lipid peroxidation, destroying the integrity of thylakoid and other cellular membranes, leading to rapid cellular leakage, bleaching (chlorosis), and tissue death (necrosis).[6]

Quantitative Data on PSII Inhibition

| Herbicide Class | Herbicide Example | Test System | Measured Parameter | Value Range | Reference(s) |

| s-Triazine | Atrazine | Algal Culture (P. tricornutum) | EC50 (Growth) | 28.38 µg L⁻¹ | [12] |

| s-Triazine | Atrazine | Isolated Thylakoids | IC50 (PSII Activity) | ~10⁻⁷ M | [13] |

| s-Triazine | Terbutryn | Algal Culture (P. tricornutum) | EC50 (Growth) | 1.38 µg L⁻¹ | [12] |

| s-Triazine | Prometryn | Algal Culture (P. tricornutum) | EC50 (Growth) | 8.86 µg L⁻¹ | [12] |

| Methylthiotriazine | This compound | Not Available | IC50 / Ki | Data not publicly available | [11] |

Table 1: Comparative inhibitory concentrations of various triazine herbicides. This compound is a methylthiotriazine, similar to terbutryn and prometryn.

Mechanisms of Resistance

The extensive use of triazine herbicides has led to the evolution of resistance in numerous weed species. Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

The most prevalent mechanism of resistance to triazines is an alteration of the target site.[2][14] This typically involves a single nucleotide polymorphism (SNP) in the chloroplast psbA gene, leading to an amino acid substitution in the D1 protein.[2]

-

Serine-to-Glycine Substitution: The most common mutation confers high-level resistance and involves a change from serine to glycine at position 264 (Ser264Gly).[2] This substitution reduces the binding affinity of triazine herbicides to the QB niche but still allows plastoquinone to bind, thus restoring electron flow in the presence of the herbicide.

-

Other Mutations: Other less frequent amino acid substitutions in the D1 protein that can confer resistance have also been identified, such as Val219Ile and Ala251Val.[15]

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site.[16]

-

Enhanced Metabolism: Some resistant plants have an enhanced ability to detoxify the herbicide before it can reach the chloroplasts. A primary mechanism is conjugation of the herbicide to glutathione, catalyzed by glutathione S-transferase (GST) enzymes.[17]

-

Sequestration: The herbicide can be compartmentalized or sequestered in locations within the cell where it cannot exert its toxic effect, such as the cell wall or vacuole.[14]

References

- 1. Chlorophyll Fluorescence - a Tool for Quick Identification of Accase and ALS Inhibitor Herbicides Performance - Advances in Weed Science [awsjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 4. benchchem.com [benchchem.com]

- 5. Features of Using 2,6-Dichlorophenolindophenol as An Electron Acceptor in Photosynthesis Studies | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. Photoaffinity labeling of an herbicide receptor protein in chloroplast membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound (Ref: C 7019) [sitem.herts.ac.uk]

- 12. This compound | CAS 4658-28-0 | LGC Standards [lgcstandards.com]

- 13. Detection of photosynthetic herbicides: algal growth inhibition test vs. electrochemical photosystem II biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. PubChemLite - this compound (C7H11N7S) [pubchemlite.lcsb.uni.lu]

- 16. Progress in herbicide determination with the thylakoid bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Photoelectrochemistry of Photosystem II in Vitro vs in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Aziprotryne: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziprotryne is a triazine herbicide, now considered obsolete, that was historically used for the post-emergence control of a variety of broadleaf weeds in several crops.[1] As a member of the s-triazine chemical family, its herbicidal activity stems from its ability to inhibit photosynthesis. This technical guide provides a comprehensive review of the existing research on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

This compound, with the chemical name 2-azido-4-isopropylamino-6-methylthio-1,3,5-triazine, is a synthetic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₁N₇S | [this compound Chemical Data, n.d.] |

| Molecular Weight | 225.27 g/mol | [this compound Chemical Data, n.d.] |

| CAS Number | 4658-28-0 | [this compound Chemical Data, n.d.] |

| Appearance | White crystalline solid | [this compound, n.d.] |

| Water Solubility | 55 mg/L at 20°C | [this compound (Ref: C 7019), n.d.] |

| Melting Point | 95-97 °C | [this compound, n.d.] |

Toxicological Data

The toxicological profile of this compound has been evaluated in various organisms. The following tables summarize the available quantitative data on its acute toxicity.

Acute Toxicity in Mammals

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3600 mg/kg | [this compound, n.d.] |

| LD50 | Rat | Dermal | > 3000 mg/kg | [this compound, n.d.] |

| LC50 | Rat | Inhalation (4h) | > 2.04 mg/L | [this compound, n.d.] |

Ecotoxicity

| Test | Species | Duration | Value | Reference |

| LC50 | Rainbow trout (Oncorhynchus mykiss) | 96 hours | 3.2 mg/L | [this compound (Ref: C 7019), n.d.] |

| EC50 | Daphnia magna | 48 hours | 4.5 mg/L | [this compound (Ref: C 7019), n.d.] |

| EbC50 | Green algae (Selenastrum capricornutum) | 72 hours | 0.049 mg/L | [this compound (Ref: C 7019), n.d.] |

Mechanism of Action: Inhibition of Photosynthetic Electron Transport

The primary mode of action of this compound, like other s-triazine herbicides, is the inhibition of photosynthesis at Photosystem II (PSII).[2][3][4] Specifically, this compound binds to the D1 protein within the PSII reaction center, competing with plastoquinone (PQ) for its binding site. This binding event blocks the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), thereby interrupting the photosynthetic electron transport chain. The blockage of electron flow leads to an accumulation of excited chlorophyll molecules, which results in the formation of reactive oxygen species (ROS). These ROS cause lipid peroxidation and membrane damage, ultimately leading to cell death in susceptible plants.

Experimental Protocols

Synthesis of this compound

Bioassay for Herbicidal Activity (Agar-based)

This protocol describes a simple and rapid bioassay for determining the herbicidal activity of Photosystem II inhibitors using the unicellular green alga, Chlamydomonas reinhardtii.

Materials:

-

Chlamydomonas reinhardtii culture

-

Agar medium (e.g., TAP medium with 1.5% agar)

-

Petri dishes

-

Sterile paper discs

-

This compound stock solution of known concentration

-

Solvent control (e.g., ethanol or acetone)

-

Micropipettes

-

Incubator with controlled lighting and temperature

Procedure:

-

Prepare Algal Lawn: Pour the molten agar medium into sterile petri dishes and allow it to solidify. Spread a uniform layer of the Chlamydomonas reinhardtii culture onto the surface of the agar to create an algal lawn.

-

Prepare Herbicide Discs: Apply a known volume and concentration of the this compound stock solution to sterile paper discs. Prepare a solvent control disc by applying the same volume of the solvent used to dissolve the this compound.

-

Incubation: Place the herbicide-treated and control discs onto the algal lawn in the petri dishes.

-

Observation: Incubate the plates under appropriate light and temperature conditions for 2-3 days.

-

Data Analysis: Measure the diameter of the zone of inhibition (clearing zone) around each disc. A larger zone of inhibition indicates higher herbicidal activity. Compare the results for this compound with the solvent control.

Analytical Method for this compound in Water Samples

This protocol outlines a method for the determination of this compound in water samples using high-performance liquid chromatography (HPLC).

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Vacuum manifold for SPE

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

Condition the SPE cartridge with acetonitrile followed by water.

-

Pass a known volume of the water sample through the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the retained this compound with a small volume of acetonitrile.

-

-

HPLC Analysis:

-

Filter the eluate through a 0.45 µm syringe filter.

-

Inject a known volume of the filtered eluate into the HPLC system.

-

Perform the chromatographic separation using an isocratic or gradient elution with a mobile phase of acetonitrile and water.

-

Detect this compound using the UV detector at its maximum absorbance wavelength (approximately 220 nm).

-

-

Quantification:

-

Prepare a calibration curve using a series of standard solutions of this compound of known concentrations.

-

Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the analysis of this compound residues in environmental samples.

Conclusion

This technical guide has summarized the key research findings on the herbicide this compound. While the compound is no longer in active use, the information presented here, including its toxicological data, mechanism of action, and analytical methodologies, provides a valuable resource for researchers in environmental science, toxicology, and plant science. The detailed protocols and visual diagrams are intended to facilitate a deeper understanding of this compound's properties and its impact on biological systems. Further research could focus on its environmental fate and the long-term effects of its residues.

References

- 1. Bioassay of Photosynthetic Inhibitors in Water and Aqueous Soil Extracts with Eurasian Watermilfoil (Myriophyllum spicatum) | Weed Science | Cambridge Core [cambridge.org]

- 2. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Miniature Bioassay for Testing the Acute Phytotoxicity of Photosystem II Herbicides on Seagrass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]

An In-depth Technical Guide on the Historical Use of Aziprotryne in Agriculture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziprotryne is an obsolete triazine herbicide historically used for the post-emergence control of a range of broadleaf and grassy weeds in various agricultural crops. As a member of the 1,3,5-triazine class of herbicides, its mode of action is the inhibition of photosynthetic electron transport. This technical guide provides a comprehensive overview of the historical use of this compound in agriculture, including its chemical properties, synthesis, formulation, application, efficacy, and environmental fate. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies.

Chemical and Physical Properties

This compound is the common name for 2-azido-4-(isopropylamino)-6-(methylthio)-1,3,5-triazine. It is a colorless crystalline solid with moderate solubility in water and is considered to be volatile.[1]

| Property | Value |

| Chemical Formula | C₇H₁₁N₇S |

| Molecular Weight | 225.28 g/mol |

| Appearance | Colorless crystalline solid |

| Water Solubility | Moderately soluble |

| Volatility | Volatile |

Synthesis and Formulation

This compound belongs to the s-triazine group of herbicides and is synthesized from the 1,3,5-triazine chemical family. The synthesis involves the functionalization of a triazine ring with azido, isopropylamino, and methylthio groups.[1]

Experimental Protocol: General Synthesis of Substituted s-Triazines

The synthesis of substituted s-triazines, such as this compound, typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring can be sequentially substituted by nucleophiles. The reactivity of the remaining chlorine atoms decreases with each substitution, allowing for controlled synthesis.

Materials:

-

Cyanuric chloride

-

Isopropylamine

-

Sodium methanethiolate

-

Sodium azide

-

Inert solvent (e.g., acetone, tetrahydrofuran)

-

Base (e.g., sodium hydroxide, triethylamine)

Procedure:

-

First Substitution: Cyanuric chloride is dissolved in an inert solvent and cooled. A stoichiometric amount of the first nucleophile (e.g., isopropylamine) is added slowly in the presence of a base to neutralize the HCl formed. The reaction temperature is typically kept low (e.g., 0-5 °C) to control the substitution.

-

Second Substitution: After the first substitution is complete, the second nucleophile (e.g., sodium methanethiolate) is added. The reaction temperature may be increased to facilitate the substitution of the second chlorine atom.

-

Third Substitution: Finally, the third nucleophile (e.g., sodium azide) is added, often at a higher temperature, to replace the last chlorine atom.

-

Purification: The final product is isolated by filtration and purified by recrystallization.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized for the synthesis of this compound.

Formulation

This compound was commonly supplied as a wettable powder (WP), often as a 50WP formulation, or as granules.[2] Wettable powders are finely ground particles of the active ingredient mixed with a wetting agent and other inert ingredients, designed to be mixed with water to form a suspension for spraying.

Agricultural Use and Efficacy

This compound was used as a post-emergence herbicide to control a variety of broadleaf and grassy weeds.

Target Crops:

-

Brussels sprouts

-

Cabbage

-

Kale

-

Onions

-

Peas

-

Lettuce

-

Sorghum

-

Sunflower[1]

Target Weeds:

-

Lambsquarter (Chenopodium album)

-

Crabgrass (Digitaria sanguinalis)

-

Foxtail (Setaria spp.)

-

Chickweed (Stellaria media)

-

Ragweed (Ambrosia spp.)

-

Pigrass

-

Witchgrass (Panicum capillare)

-

Wild oats (Avena fatua)

-

Couch (Elymus repens)

-

Blackgrass (Alopecurus myosuroides)[1]

Application Rates and Efficacy

Mode of Action

This compound is a photosynthetic electron transport inhibitor.[1] It acts by binding to the D1 protein of the photosystem II complex in chloroplasts, thereby blocking the electron flow from quinone A to quinone B. This inhibition of photosynthesis leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in plant death.

Caption: this compound inhibits photosynthesis by blocking electron transport at Photosystem II.

Environmental Fate and Toxicology

Environmental Fate

This compound is described as being moderately soluble in water and volatile. It is not expected to leach significantly into groundwater.[1] However, specific quantitative data on its persistence in soil and water is limited.

| Environmental Parameter | Value |

| Soil Half-life (t₁/₂) | Data not available |

| Hydrolysis Rate | Data not available |

| Photolysis Rate | Data not available |

Toxicology

Toxicological data for pure this compound is scarce. A safety data sheet for a formulated product containing this compound provides the following information for rats:

| Toxicity Study | Result (Rat) |

| Acute Oral LD₅₀ | >500 mg/kg to <2,000 mg/kg |

| Acute Dermal LD₅₀ | >4,000 mg/kg |

It is also noted that this compound is not highly toxic to birds, is moderately toxic to fish, and has a high acute toxicity to earthworms.[1]

Analytical Methodology

The detection of this compound in environmental samples is crucial for monitoring and risk assessment. One documented method involves cyclic voltammetry and an amperometric method.

Experimental Protocol: Determination of this compound in Water Samples

This method allows for the detection and quantification of this compound in water.

Instrumentation:

-

Electrochemical analyzer

-

Glassy carbon electrode (working electrode)

-

Ag/AgCl electrode (reference electrode)

-

Platinum wire (counter electrode)

-

Flow injection analysis system

Procedure:

-

Sample Preparation: Water samples may require a solid-phase extraction (SPE) step to concentrate the analyte and remove interfering substances.

-

Cyclic Voltammetry: The electrochemical behavior of this compound is studied by scanning the potential of the working electrode and measuring the resulting current.

-

Amperometric Detection: For quantitative analysis, a constant potential is applied to the working electrode, and the current generated by the reduction of this compound is measured.

-

Flow Injection Analysis: The sample is injected into a carrier stream that flows through the electrochemical cell for automated and rapid measurements.

A detection limit of 0.2 µg/mL (20 ng) for this compound was obtained using a 0.1 mL sample loop at a fixed potential of -1.0 V (vs. Ag/AgCl) in 0.1 M HCl with a flow rate of 3.5 mL/min.[3][4]

Caption: Workflow for the analysis of this compound in water samples.

Conclusion

This compound was a historically significant triazine herbicide used for post-emergence weed control in a variety of crops. Its mode of action as a photosynthesis inhibitor is well-understood. However, due to its obsolete status, detailed quantitative data on its agricultural application, efficacy, residue levels, and environmental persistence is limited in contemporary scientific literature. This guide has compiled the available technical information to provide a comprehensive overview for research and scientific professionals. Further investigation into historical archives and regulatory documents may be necessary to obtain more specific quantitative data.

References

Aziprotryne: A Technical Guide to its Solubility and Stability in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the s-triazine herbicide, Aziprotryne. The information contained herein is intended to support research, analytical method development, and formulation studies.

Core Properties of this compound

This compound is a selective herbicide used for the control of broadleaf and grassy weeds. Its efficacy and environmental fate are significantly influenced by its physical and chemical properties, particularly its solubility and stability in different solvent systems.

| Property | Value | Source |

| Chemical Name | 4-azido-N-(1-methylethyl)-6-(methylthio)-1,3,5-triazin-2-amine | --INVALID-LINK-- |

| CAS Number | 4658-28-0 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₁N₇S | --INVALID-LINK-- |

| Molecular Weight | 225.27 g/mol | --INVALID-LINK-- |

| Physical State | Colorless crystalline solid | --INVALID-LINK-- |

| Melting Point | 95 °C | --INVALID-LINK-- |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and delivery. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 20 | 55 mg/L | --INVALID-LINK-- |

| Organic Solvents (unspecified) | Not Specified | 27000 mg/L | --INVALID-LINK-- |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | --INVALID-LINK-- |

| Methanol | Not Specified | Very Slightly Soluble | --INVALID-LINK-- |

| Acetonitrile | Not Specified | Soluble (Commercially available as 100 µg/mL solution) | --INVALID-LINK-- |

| Ethanol | Not Specified | Data Not Available | |

| Acetone | Not Specified | Data Not Available | |

| Hexane | Not Specified | Data Not Available |

Stability Profile

The stability of this compound under various environmental conditions dictates its persistence and potential for degradation. As an s-triazine herbicide, its stability is expected to be significantly influenced by pH and temperature.

| Condition | Parameter | Value | Source |

| Hydrolytic Stability | Half-life (t½) at different pH values | Data Not Available | |

| Thermal Stability | Degradation Temperature | Data Not Available | |

| Photochemical Stability | Photodegradation Half-life (t½) | Data Not Available |

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of chemical compounds, based on internationally recognized guidelines.

Determination of Aqueous Solubility (based on OECD Guideline 105)

The aqueous solubility of a compound is determined by the flask method or the column elution method. The choice of method depends on the expected solubility.

Flask Method (for solubilities > 10⁻² g/L):

-

Preparation of Test Substance: A sufficient amount of this compound is added to a known volume of distilled water in a flask to create a saturated solution.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary tests should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: The solution is centrifuged or filtered to separate the undissolved solid from the aqueous phase.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Replicates: The experiment is performed in triplicate.

Column Elution Method (for solubilities < 10⁻² g/L):

-

Column Preparation: A column is packed with an inert support material coated with an excess of this compound.

-

Elution: Water is passed through the column at a slow, constant flow rate.

-

Fraction Collection: The eluate is collected in successive fractions.

-

Analysis: The concentration of this compound in each fraction is determined.

-

Plateau Determination: A plateau in the concentration of successive fractions indicates that saturation has been reached. The solubility is the average concentration of the plateau fractions.

Determination of Hydrolytic Stability (based on OECD Guideline 111)

Hydrolysis as a function of pH is a key stability parameter.

-

Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Solutions: Add a known concentration of this compound to each buffer solution. The concentration should be below its water solubility limit.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 50 °C for a preliminary test, followed by tests at environmentally relevant temperatures).

-

Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

-

Analysis: Determine the concentration of this compound in each aliquot using a stability-indicating analytical method (e.g., HPLC).

-

Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the rate constant and the half-life of hydrolysis from the data.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Hypothetical Degradation Pathway of this compound

The degradation of s-triazine herbicides often involves hydrolysis of the chloro, methoxy, or methylthio groups, followed by N-dealkylation of the side chains. While a specific degradation pathway for this compound is not extensively documented, a hypothetical pathway can be proposed based on related compounds.

Caption: A hypothetical degradation pathway for this compound.

Methodological & Application

Analytical Methods for the Detection of Aziprotryne in Water Samples

Application Notes and Protocols for Researchers and Scientists

This document provides detailed application notes and experimental protocols for the quantitative determination of Aziprotryne, a triazine herbicide, in various water matrices. The methodologies outlined below are designed to offer researchers, scientists, and drug development professionals a comprehensive resource for the accurate and sensitive detection of this compound. The protocols cover both electrochemical and chromatographic techniques, providing a range of options to suit different laboratory capabilities and analytical requirements.

Introduction to this compound and its Environmental Significance

This compound is a pre- and post-emergence herbicide used to control broadleaf and grassy weeds in various crops. Due to its application in agriculture, there is a potential for this compound to contaminate surface and groundwater through runoff and leaching. Monitoring the levels of this compound in water bodies is crucial for assessing environmental quality and ensuring the safety of drinking water supplies. The analytical methods detailed herein provide the necessary tools for such monitoring.

Electrochemical Detection of this compound

Electrochemical methods offer a rapid and cost-effective approach for the determination of electroactive compounds like this compound. This section details an amperometric method using a glassy carbon electrode.

Quantitative Data Summary

| Parameter | Value | Reference |

| Analytical Method | Amperometric Detection with Glassy Carbon Electrode | [1] |

| Limit of Detection (LOD) | 0.2 µg/mL (Direct Injection) | [1] |

| < 1.0 ng/mL (with SPE) | [1] | |

| Linear Range | 0.5 to 3.5 µg/mL | [1] |

| Correlation Coefficient (r) | 0.9998 | [1] |

| Relative Standard Deviation (RSD) | 2.7% (same surface), 6.3% (different surfaces) | [1] |

Experimental Protocol: Amperometric Detection

2.1. Instrumentation:

-

Voltammetric analyzer or potentiostat

-

Glassy carbon working electrode

-

Ag/AgCl reference electrode

-

Platinum auxiliary electrode

-

Flow injection analysis (FIA) system (optional, for improved throughput)

2.2. Reagents and Solutions:

-

This compound standard solution

-

0.1 M Hydrochloric acid (HCl)

-

Methanol (HPLC grade)

-

Deionized water

2.3. Sample Preparation (with Solid-Phase Extraction): [1]

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Elution: Elute the retained this compound with 5 mL of methanol.

-

Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of 0.1 M HCl.

2.4. Analytical Procedure:

-

Set the applied potential of the glassy carbon electrode to -1.0 V versus the Ag/AgCl reference electrode.[1]

-

Inject the prepared sample or standard solution into the electrochemical cell.

-

Record the reduction current response.

-

Quantify the concentration of this compound by comparing the peak current of the sample to a calibration curve prepared from standard solutions.

Figure 1. Workflow for electrochemical detection of this compound.

Chromatographic Detection of this compound

Chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are highly selective and sensitive techniques for the analysis of pesticides in environmental samples.

Quantitative Data Summary (Illustrative for Triazine Herbicides)

The following table presents representative performance data for the analysis of triazine herbicides, including compounds structurally similar to this compound, in water samples. These values can serve as a benchmark for method development and validation for this compound.

| Parameter | GC-MS (Ametryn) | LC-MS/MS (General Pesticides) | Reference |

| Sample Preparation | Modified QuEChERS | Solid-Phase Extraction (SPE) | [2] |

| Limit of Detection (LOD) | 18 µg/L (in matrix) | 0.001 - 0.5 µg/L | [3] |

| Limit of Quantification (LOQ) | 60 µg/L (in matrix) | 0.005 - 1 µg/L | [3] |

| Recovery | 98.63 - 109.36% | 70 - 120% | [2] |

| **Linearity (R²) ** | > 0.99 | > 0.99 | [2] |

| Relative Standard Deviation (RSD) | 4.26 - 9.41% | < 20% | [2] |

Experimental Protocol: GC-MS Analysis (Adapted from Ametryn Method)

This protocol is adapted from a validated method for Ametryn, a closely related triazine herbicide, and can be optimized for this compound analysis.[2]

3.1. Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for pesticide analysis (e.g., HP-5MS)

-

Autosampler

3.2. Reagents and Solutions:

-

This compound standard solution

-

Acetonitrile (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

3.3. Sample Preparation (Modified QuEChERS): [2]

-

Extraction: To a 50 mL centrifuge tube, add 10 mL of the water sample and 10 mL of acetonitrile.

-

Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Shaking and Centrifugation: Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Cleanup (d-SPE): Transfer the upper acetonitrile layer to a dispersive SPE (d-SPE) tube containing magnesium sulfate and primary secondary amine (PSA) sorbent.

-

Final Centrifugation: Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Analysis: The supernatant is ready for GC-MS analysis.

3.4. GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

Figure 2. Workflow for GC-MS analysis of this compound.

Experimental Protocol: LC-MS/MS Analysis (General Method)

This protocol provides a general framework for the analysis of pesticides, including this compound, in water samples using LC-MS/MS.

3.5. Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Reversed-phase C18 column

-

Autosampler

3.6. Reagents and Solutions:

-

This compound standard solution

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Deionized water

3.7. Sample Preparation (Solid-Phase Extraction):

-

Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Acidify the water sample (e.g., 250 mL) to pH 3 with formic acid and pass it through the conditioned SPE cartridge.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water.

-

Elution: Elute the retained analytes with 5 mL of methanol.

-

Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase.

3.8. LC-MS/MS Conditions:

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient Elution: A suitable gradient program to separate this compound from other matrix components.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound.

Figure 3. Workflow for LC-MS/MS analysis of this compound.

Conclusion

The analytical methods presented provide robust and sensitive options for the detection and quantification of this compound in water samples. The choice of method will depend on the specific requirements of the analysis, including the desired detection limits, sample throughput, and available instrumentation. The electrochemical method offers a rapid screening tool, while the chromatographic methods provide higher selectivity and sensitivity for confirmation and precise quantification. Proper method validation should be performed in the respective laboratory to ensure the accuracy and reliability of the results.

References

Application Note: Quantification of Aziprotryne using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Aziprotryne. This compound is a triazine herbicide used to control broadleaf and grassy weeds. This method is applicable for the analysis of this compound in technical materials and formulated products. The described protocol provides a reliable and accurate means for quality control and research applications.

Introduction

This compound, a member of the s-triazine chemical class, functions as a selective herbicide. Accurate and precise quantification of this compound is crucial for ensuring product quality, meeting regulatory requirements, and conducting environmental monitoring and research studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used, reliable, and cost-effective analytical technique for the determination of pesticides like this compound. This method separates this compound from potential impurities and degradation products based on its affinity for a reversed-phase column, followed by quantification based on its UV absorbance.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes the recommended instrumental parameters for the analysis of this compound.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1100/1200 series or equivalent |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water |

| Gradient | Isocratic or Gradient (see below) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25 °C) |

| UV Detection Wavelength | 220 nm or 280 nm |

Mobile Phase Preparation:

-

Isocratic Elution: A mixture of acetonitrile and water (e.g., 60:40 v/v) can be used. The exact ratio should be optimized to achieve a suitable retention time for this compound (typically 5-10 minutes).

-

Gradient Elution: For complex samples, a gradient elution may be necessary to separate this compound from interfering compounds. A typical gradient could be:

-

0-10 min: 50% Acetonitrile

-

10-15 min: 50-90% Acetonitrile

-

15-20 min: 90% Acetonitrile

-

20-25 min: 90-50% Acetonitrile (return to initial conditions)

-

25-30 min: 50% Acetonitrile (equilibration)

-

All solvents should be of HPLC grade and degassed before use.

Standard and Sample Preparation

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound analytical standard into a 100 mL volumetric flask.

-

Dissolve the standard in a small amount of acetonitrile.

-

Bring the flask to volume with acetonitrile to obtain a stock solution of 100 µg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation (for Formulated Products):

-

Accurately weigh an amount of the formulated product equivalent to 10 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 50 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Bring the flask to volume with acetonitrile and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered solution with the mobile phase to bring the concentration of this compound within the calibration range.

Sample Preparation (for Water Samples):

For the analysis of this compound in water samples, a solid-phase extraction (SPE) step is typically required to concentrate the analyte and remove matrix interferences.

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load 100-500 mL of the water sample (acidified to pH ~2 with a suitable acid) through the cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the retained this compound with 5-10 mL of acetonitrile or methanol.

-